Potassium 2-bromo-2,2-difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

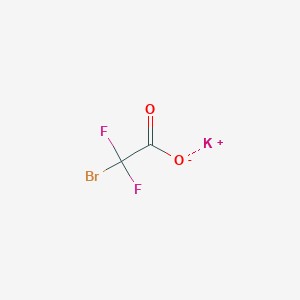

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMRTSGPHLLSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635775 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87189-16-0 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium 2-bromo-2,2-difluoroacetate

CAS Number: 87189-16-0

This technical guide provides a comprehensive overview of Potassium 2-bromo-2,2-difluoroacetate, a key reagent in modern synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and diverse applications, with a focus on its role as a versatile source of the difluoromethyl group.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] It is valued in organic synthesis for its ability to introduce the bromo(difluoro)methyl or difluoromethyl group into various molecular scaffolds. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 87189-16-0 | |

| Molecular Formula | C₂BrF₂KO₂ | [2] |

| Molecular Weight | 213.02 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water and various organic solvents. | [3] |

| Storage Temperature | Room Temperature | |

| InChI Key | IDXMRTSGPHLLSP-UHFFFAOYSA-M |

Spectral Data:

| Spectrum Type | Data |

| ¹H NMR | A proton NMR spectrum is available for Potassium bromodifluoroacetate.[4] |

| ¹³C NMR | Specific data not readily available in the searched literature. |

| ¹⁹F NMR | Specific data not readily available in the searched literature. |

| Infrared (IR) | Specific data not readily available in the searched literature. |

| Mass Spectrometry (MS) | Specific data not readily available in the searched literature. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate.

Experimental Protocol: Synthesis from Ethyl 2-bromo-2,2-difluoroacetate

Materials:

-

Ethyl 2-bromo-2,2-difluoroacetate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

A solution of potassium hydroxide (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Ethyl 2-bromo-2,2-difluoroacetate (1.0 equivalent) is added dropwise to the KOH solution at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield this compound as a solid.

Note: This is a general procedure. Researchers should consult the primary literature for specific quantities, reaction times, and purification methods.

Caption: Synthesis of this compound.

Key Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of important organic transformations.

Visible-Light-Driven Difluoroacetylation

A significant application of this compound is in visible-light-mediated difluoroacetylation reactions. This method offers a mild and efficient way to introduce the difluoroacetyl group into organic molecules.

Reaction Mechanism:

Under visible light irradiation and in the presence of a suitable photoredox catalyst, this compound can generate a difluoroacetyl radical. This radical can then add to alkenes or other unsaturated systems to form new carbon-carbon bonds.

Caption: Mechanism of visible-light-driven difluoroacetylation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the difluoroacetate moiety and various organoboron compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, isopropanol/water)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the ligand, and the base.[1]

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Degassed solvent is added, and the reaction mixture is heated with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.[1]

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard workup and chromatographic techniques.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Role in Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, is of great interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of participating in hydrogen bonding.[5]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of difluorinated motifs in organic synthesis. Its utility in modern synthetic methodologies, such as visible-light photoredox catalysis and palladium-catalyzed cross-coupling reactions, underscores its importance for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of its reactivity is expected to lead to the development of novel synthetic strategies and the discovery of new bioactive compounds.

References

- 1. 87189-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 87189-16-0 | this compound [fluoromart.com]

- 4. Potassium bromodifluoroacetate(87189-16-0) 1H NMR [m.chemicalbook.com]

- 5. 87189-16-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Potassium 2-bromo-2,2-difluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Potassium 2-bromo-2,2-difluoroacetate. It is intended to be a valuable resource for professionals in research and development who are considering this compound for use in their work. This document compiles available data from various sources and presents it in a structured format, including experimental protocols and a workflow diagram for its synthesis.

Core Physical and Chemical Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 87189-16-0 |

| Molecular Formula | C₂BrF₂KO₂ |

| Molecular Weight | 213.02 g/mol |

| Appearance | Colorless to white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in water and a variety of organic solvents |

| pKa | Not available |

| Storage Conditions | Store in a dark place, under an inert atmosphere, at room temperature. |

Experimental Protocols

Due to the limited availability of specific experimental data for the physical properties of this compound, this section provides a detailed protocol for its synthesis, which can be adapted for laboratory preparation. Additionally, a general protocol for the determination of the melting point of an organic salt is outlined.

Synthesis of this compound

This protocol is adapted from a known method for the synthesis of this compound from its corresponding ethyl ester.

Materials:

-

Ethyl bromodifluoroacetate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.0 equivalent) in methanol.

-

To this solution, slowly add ethyl bromodifluoroacetate (1.0 equivalent) at room temperature with continuous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the ethyl bromodifluoroacetate is completely consumed.

-

Upon completion of the reaction, remove the methanol by concentration under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Further purification may be achieved by recrystallization if necessary.

General Protocol for Melting Point Determination of an Organic Salt

This protocol describes a general method for determining the melting point of a crystalline organic solid, such as this compound, using a capillary melting point apparatus.

Materials:

-

This compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the sample again, but this time at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Technical Guide: Solubility Profile of Potassium 2-bromo-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Overview and Qualitative Solubility

Potassium 2-bromo-2,2-difluoroacetate is a colorless and odorless crystalline solid.[1] It is known to be soluble in water and a variety of organic solvents.[1] This general solubility makes it a versatile reagent in various synthetic applications, particularly in the preparation of pharmaceuticals and polymers.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data regarding the solubility of this compound in various solvents at different temperatures. The absence of this data highlights an opportunity for further research to characterize this important chemical compound fully. The following section provides a robust experimental protocol to enable researchers to determine this data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Thermostatically controlled water bath or shaker

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the vials indicates that a saturated solution has been formed.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once all the solvent has evaporated, transfer the flask to a desiccator to cool to room temperature.

-

Weigh the flask containing the dried residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

The Synthetic Utility of Potassium 2-bromo-2,2-difluoroacetate: A Technical Overview

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-bromo-2,2-difluoroacetate (KBDFA) is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a precursor for the introduction of the difluoromethyl (-CF2-) or bromodifluoromethyl (-CF2Br) moieties into organic molecules. This document provides a comprehensive technical overview of its primary applications, focusing on its role in the synthesis of gem-difluorinated compounds and functionalized organotrifluoroborates. While KBDFA is employed in the synthesis of intermediates for pharmaceuticals, such as phosphodiesterase-4 (PDE4) inhibitors, it does not possess an intrinsic biological mechanism of action itself; its significance lies in its utility as a chemical building block.[1] This guide details its mode of reactivity, summarizes key reaction outcomes, and provides illustrative experimental protocols.

Core Applications and Mode of Reactivity

This compound is a colorless, odorless, crystalline solid soluble in water and various organic solvents.[2] Its primary chemical utility stems from its function as a source of the difluorocarbene (:CF2) equivalent or the bromodifluoroacetate radical. This reactivity is harnessed in several key synthetic transformations.

Synthesis of Gem-Difluorinated Compounds

A significant application of KBDFA is in the synthesis of gem-difluorinated compounds from organozinc reagents.[2][3] In this context, KBDFA serves as a practical and effective source of a CF2-fragment. The general mechanism involves the insertion of the difluorocarbene equivalent into the carbon-zinc bond of an organozinc species. The resulting difluorinated organozinc intermediate can then be subjected to further reactions, such as protonation, bromination, or coupling with electrophiles, to yield the desired gem-difluorinated product.[3]

Synthesis of Functionalized Organotrifluoroborates

KBDFA is also utilized in the synthesis of organotrifluoroborates through in situ reactions and nucleophilic substitution processes.[2] This application is valuable for creating complex fluorinated molecules that can be used in further cross-coupling reactions.

Radical Reactions and Difluoroacetylation

Under visible-light-driven conditions, KBDFA can react with alkenes to achieve direct 2,2-difluoroacetylation, leading to the formation of various difluoroalkanoates.[2] Additionally, it participates in radical reactions with vinyl ethers, which is a method for synthesizing difluoro- or monofluoroacetyl-substituted acetals.[2]

Quantitative Data Summary

The following table summarizes the reported yield for a key synthetic application of this compound. The data is limited due to the nature of the available search results, which primarily describe the compound's applications without extensive comparative quantitative data.

| Reaction Type | Starting Material | Product | Yield (%) | Reference |

| Saponification | Ethyl bromodifluoroacetate | This compound | 95% | [3] |

Experimental Protocols

Synthesis of this compound from Ethyl bromodifluoroacetate[3]

This protocol describes the saponification of ethyl bromodifluoroacetate to yield this compound.

Materials:

-

Ethyl bromodifluoroacetate (1 mol, 203 g)

-

Potassium hydroxide (1 mol, 56 g)

-

Methanol (500 mL)

Procedure:

-

A solution of potassium hydroxide in methanol is prepared in a suitable reaction vessel.

-

Ethyl bromodifluoroacetate is slowly added to the potassium hydroxide solution at room temperature.

-

The reaction mixture is stirred continuously at room temperature.

-

The progress of the reaction is monitored until the ethyl bromodifluoroacetate is completely consumed.

-

Upon completion, the solvent is removed by concentration under reduced pressure.

-

The resulting solid is this compound (202 g, 95% yield).

Visualized Workflows and Reaction Schemes

The following diagrams illustrate the key synthetic applications of this compound.

Caption: Synthesis of this compound.

Caption: Key Synthetic Applications of KBDFA.

Conclusion

This compound is a key reagent for the introduction of difluoromethyl groups in organic synthesis. Its reactivity with organozinc reagents and under photoredox conditions provides access to a range of valuable difluorinated compounds. While it plays a role in the synthesis of biologically active molecules, it does not have a pharmacological mechanism of action itself. The continued exploration of its reactivity is expected to lead to the development of new synthetic methodologies for the preparation of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Synthesis of Potassium 2-bromo-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Potassium 2-bromo-2,2-difluoroacetate, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary synthetic methodologies, complete with experimental protocols and comparative data. Furthermore, it presents spectroscopic data for the characterization of the final product and visual workflows to elucidate the synthetic pathways.

Introduction

This compound, a colorless and odorless crystalline solid, is a versatile reagent in organic synthesis.[1] Its solubility in water and various organic solvents makes it a convenient component in a wide range of chemical reactions.[1] This compound serves as a valuable precursor in the synthesis of gem-difluorinated molecules, which are of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. Key applications include visible-light-driven direct 2,2-difluoroacetylation, the synthesis of gem-difluorinated compounds from organozinc reagents, and its use in palladium-catalyzed cross-coupling reactions.[1]

Synthetic Methodologies

Two principal routes for the synthesis of this compound are prevalent in the chemical literature. The first involves the direct hydrolysis of the corresponding ethyl ester, while the second proceeds through the formation and subsequent neutralization of bromodifluoroacetic acid.

Method 1: Hydrolysis of Ethyl 2-bromo-2,2-difluoroacetate

This is a straightforward and widely employed method for the preparation of this compound. The reaction involves the saponification of ethyl 2-bromo-2,2-difluoroacetate using a methanolic solution of potassium hydroxide.

To a solution of potassium hydroxide (56 g, 1 mol) in methanol (500 mL), ethyl 2-bromo-2,2-difluoroacetate (203 g, 1 mol) is added slowly at room temperature. The reaction mixture is stirred continuously at this temperature until the starting ester is completely consumed, which can be monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude product. The resulting solid is then purified by recrystallization to afford this compound.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Method 2: Neutralization of Bromodifluoroacetic Acid

An alternative route involves the synthesis of bromodifluoroacetic acid, followed by its neutralization with a suitable potassium base, such as potassium hydroxide or potassium carbonate. The bromodifluoroacetic acid can be prepared from various starting materials, including the hydrolysis of bromodifluoroacetyl halides.

Step 2a: Synthesis of Bromodifluoroacetic Acid

Bromodifluoroacetic acid can be prepared by the hydrolysis of bromodifluoroacetyl chloride. In a typical procedure, 2-bromo-2,2-difluoroacetyl chloride is added dropwise to water at a controlled temperature (0-20°C). After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis. The resulting bromodifluoroacetic acid can be purified by distillation.

Step 2b: Neutralization

To a solution of bromodifluoroacetic acid in a suitable solvent (e.g., water or ethanol), an equimolar amount of potassium hydroxide solution is added dropwise with stirring. The reaction is typically carried out at room temperature. The endpoint of the neutralization can be monitored using a pH meter. After complete neutralization, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield this compound.

Caption: Two-step synthesis of this compound via neutralization.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Method 1 (Hydrolysis) | Method 2 (Neutralization) |

| Starting Materials | Ethyl 2-bromo-2,2-difluoroacetate, Potassium Hydroxide, Methanol | Bromodifluoroacetic Acid, Potassium Hydroxide |

| Reaction Time | Varies (until completion) | Varies (until completion) |

| Typical Yield | High | High |

| Purity | >95% (after recrystallization) | >95% (after recrystallization) |

| Molecular Formula | C₂BrF₂KO₂ | C₂BrF₂KO₂ |

| Molecular Weight | 213.02 g/mol | 213.02 g/mol |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| ¹H NMR | No proton signals are expected for the anion. |

| ¹³C NMR (in D₂O) | Chemical shifts are anticipated for the carboxyl carbon and the bromodifluoromethyl carbon. |

| ¹⁹F NMR (in D₂O) | A singlet is expected in the typical range for difluoromethyl groups. |

| FTIR (KBr pellet, cm⁻¹) | Characteristic peaks for the carboxylate group (C=O stretching) and C-F bond vibrations are expected. |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The choice between the hydrolysis of the corresponding ethyl ester and the neutralization of bromodifluoroacetic acid will depend on the availability of starting materials and the desired scale of production. Both methods are capable of producing high-purity material suitable for demanding applications in pharmaceutical and agrochemical research and development. The provided experimental protocols and workflows offer a practical guide for scientists engaged in the synthesis of this important fluorinated building block.

References

The Emergence of Potassium 2-bromo-2,2-difluoroacetate as a Versatile Difluoromethylating Agent: A Technical Guide

Introduction: The difluoromethyl (CF2H) group has become a prized structural motif in modern medicinal chemistry and drug development. Its unique electronic properties, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, cell membrane permeability, and binding affinity of drug candidates. Consequently, the development of efficient and practical reagents for the introduction of the CF2H moiety has been a major focus of synthetic chemistry research. Among the expanding arsenal of difluoromethylating agents, potassium 2-bromo-2,2-difluoroacetate (BrCF2CO2K) has emerged as a highly versatile and accessible reagent, enabling a broad range of difluoromethylation reactions under mild conditions. This technical guide provides an in-depth overview of the synthesis, mechanisms, and diverse applications of this compound as a key building block in the synthesis of valuable difluoromethylated compounds.

Synthesis and Properties

This compound is a white, crystalline solid that is readily prepared from the corresponding ethyl ester.[1] The synthesis is typically achieved through the saponification of ethyl 2-bromo-2,2-difluoroacetate with potassium hydroxide in methanol.[1] This straightforward procedure provides the salt in high yield and purity, making it an economically viable reagent for large-scale applications. The compound is reported to be hygroscopic and is best stored in a dry environment, such as a desiccator or under an inert atmosphere.[2] While it is generally stable at room temperature, slow decomposition in solvents like DMF has been observed, indicated by a yellowing of the solution.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87189-16-0 |

| Molecular Formula | C2BrF2KO2 |

| Molecular Weight | 213.02 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water and some organic solvents like DMF |

Mechanisms of Difluoromethylation

This compound exhibits dual reactivity, capable of generating both difluoromethyl radicals (•CF2H) and difluorocarbene (:CF2) under different reaction conditions. This versatility is a key advantage, allowing for a wide range of transformations.

Radical Pathway

Under photoredox catalysis, this compound can undergo a single-electron reduction to generate a difluoroacetate radical, which then expels carbon dioxide to form the difluoromethyl radical. This radical species can then engage in various C-H functionalization and addition reactions.

Caption: Generation of the difluoromethyl radical via photoredox catalysis.

Carbene Pathway

Upon heating, this compound can undergo decarboxylation to form a bromodifluoromethyl anion, which then rapidly eliminates a bromide ion to generate difluorocarbene. This highly reactive intermediate can participate in cycloadditions and X-H insertion reactions.

Caption: Generation of difluorocarbene via thermal decarboxylation.

Applications in Organic Synthesis

The dual reactivity of this compound has been exploited in a variety of synthetic transformations, providing access to a wide array of difluoromethylated compounds.

Photocatalytic C-H Difluoromethylation of Heterocycles

One of the most powerful applications of this compound is the direct C-H difluoromethylation of heterocycles under visible-light photoredox catalysis. This method avoids the need for pre-functionalization of the heterocyclic substrate, offering a highly efficient and atom-economical route to valuable building blocks for drug discovery. A variety of photocatalysts, such as iridium and ruthenium complexes, can be employed to facilitate this transformation.

Table 2: Photocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones

| Substrate | Product | Yield (%) |

| 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 85 |

| 1-Phenylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-phenylquinoxalin-2(1H)-one | 78 |

| 7-Chloro-1-methylquinoxalin-2(1H)-one | 7-Chloro-3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one | 72 |

| 1,7-Dimethylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1,7-dimethylquinoxalin-2(1H)-one | 81 |

Data compiled from representative examples in the literature.

Caption: General workflow for photocatalytic C-H difluoromethylation.

Synthesis of Gem-Difluorinated Compounds with Organozinc Reagents

This compound serves as a difluorocarbene precursor in reactions with organozinc reagents, leading to the formation of gem-difluorinated compounds. This method involves the insertion of the :CF2 fragment into the carbon-zinc bond, followed by subsequent trapping of the resulting difluorinated organozinc species with various electrophiles.

Table 3: Synthesis of Gem-Difluorinated Compounds

| Organozinc Reagent | Electrophile | Product | Yield (%) |

| PhZnBr | H2O | PhCF2H | 85 |

| Et2Zn | Allyl bromide | EtCF2CH2CH=CH2 | 72 |

| (c-Hex)2Zn | I2 | c-HexCF2I | 68 |

| BnZnCl | H2O | BnCF2H | 79 |

Data compiled from representative examples in the literature.

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of potassium hydroxide (1.0 eq) in methanol at 0 °C is slowly added ethyl 2-bromo-2,2-difluoroacetate (1.05 eq). The reaction mixture is allowed to warm to room temperature and stirred for 24-72 hours. The solvent is then removed under reduced pressure to afford this compound as a white solid, which can be used without further purification.[1]

General Procedure for Photocatalytic C-H Difluoromethylation of Heterocycles

In a dried Schlenk tube, the heterocyclic substrate (1.0 eq), this compound (2.0 eq), and the photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%) are combined. The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., DMA) is added, and the mixture is stirred under visible light irradiation (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired difluoromethylated heterocycle.

General Procedure for the Reaction with Organozinc Reagents

To a solution of the organozinc reagent (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere is added a solution of this compound (1.5 eq) in the same solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. After the formation of the difluorinated organozinc intermediate, the desired electrophile (e.g., water, allyl bromide, iodine) is added, and the reaction is stirred until completion. The reaction is then quenched, and the product is extracted, dried, and purified by standard methods.

Conclusion

This compound has proven to be a valuable and versatile reagent for the introduction of the difluoromethyl group into a wide range of organic molecules. Its ease of preparation, dual reactivity, and the mild conditions under which it can be employed make it an attractive choice for both academic research and industrial applications. The ability to access difluoromethyl radicals and difluorocarbene from a single precursor opens up a vast chemical space for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. As the demand for sophisticated fluorinated molecules continues to grow, the importance of reagents like this compound is set to increase, driving further innovation in the field of organofluorine chemistry.

References

A Technical Guide to the Synthesis of Gem-Difluorinated Compounds Using Potassium 2-bromo-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of gem-difluorinated methylene groups into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. The unique stereoelectronic properties of the difluoromethylene group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Potassium 2-bromo-2,2-difluoroacetate (KBDFA) has emerged as a versatile and efficient reagent for the introduction of the difluoromethylene moiety. This technical guide provides an in-depth overview of the core applications of KBDFA in the synthesis of gem-difluorinated compounds, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

KBDFA is a colorless, crystalline solid that is soluble in water and various organic solvents.[1] It serves as a practical and effective precursor for the generation of difluorocarbene or other difluoroalkyl species under various reaction conditions.[1] Its applications span a range of transformations, including reactions with organozinc reagents, visible-light-driven difluoroacetylations, radical additions to vinyl ethers, and the synthesis of valuable building blocks like organotrifluoroborates and difluoroallenes.[1]

Core Synthetic Applications and Methodologies

This section details the primary synthetic applications of this compound, providing structured data and step-by-step experimental protocols for key transformations.

Synthesis of Gem-Difluorinated Compounds via Organozinc Reagents

The reaction of KBDFA with organozinc reagents represents a robust method for the formation of carbon-carbon bonds and the introduction of a difluoromethylene group. This transformation is believed to proceed through the insertion of a difluorocarbene species into the carbon-zinc bond.[1]

Reaction Workflow:

Caption: General workflow for the synthesis of gem-difluorinated compounds using KBDFA and organozinc reagents.

Quantitative Data Summary:

| Entry | Organozinc Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | H+ | DMF | 80 | 2 | 85 |

| 2 | Benzylzinc bromide | I2 | THF | 65 | 4 | 78 |

| 3 | n-Butylzinc iodide | Allyl bromide | DMF | 80 | 3 | 72 |

| 4 | (4-Methoxyphenyl)zinc chloride | H+ | DMF | 80 | 2 | 88 |

| 5 | (2-Thienyl)zinc bromide | Br2 | THF | 65 | 4 | 65 |

Detailed Experimental Protocol: Synthesis of (Difluoromethyl)benzene

-

To a flame-dried round-bottom flask under an argon atmosphere, add phenylzinc chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF).

-

Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

To this solution, add this compound (213 mg, 1.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Cool the reaction to room temperature and quench with 1 M HCl (5 mL).

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (difluoromethyl)benzene.

Visible-Light-Driven Direct 2,2-Difluoroacetylation

Photoredox catalysis enables the direct 2,2-difluoroacetylation of alkenes using KBDFA under mild conditions.[1] This method offers a green and efficient alternative to traditional methods that often require harsh reagents.

Reaction Signaling Pathway:

Caption: Photocatalytic cycle for the difluoroacetylation of alkenes with KBDFA.

Quantitative Data Summary:

| Entry | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) |

| 1 | Styrene | fac-Ir(ppy)3 | CH3CN | 12 | 92 |

| 2 | 1-Octene | Ru(bpy)3Cl2 | DMF | 24 | 75 |

| 3 | Cyclohexene | Eosin Y | CH3CN/H2O | 18 | 81 |

| 4 | 4-Methylstyrene | fac-Ir(ppy)3 | CH3CN | 12 | 89 |

| 5 | Indene | Ru(bpy)3Cl2 | DMF | 24 | 78 |

Detailed Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-4-phenylbutanoate

-

In a Schlenk tube, combine styrene (104 mg, 1.0 mmol), this compound (256 mg, 1.2 mmol), and fac-Ir(ppy)3 (0.01 mmol, 6.5 mg).

-

Add anhydrous acetonitrile (5 mL) and degas the solution with argon for 15 minutes.

-

Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with stirring for 12 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Radical Reactions with Vinyl Ethers

KBDFA can participate in radical reactions with vinyl ethers to synthesize difluoro- or monofluoroacetyl-substituted acetals.[1] These reactions are typically initiated by a radical initiator.

Reaction Mechanism:

Caption: Mechanism of the radical addition of KBDFA to vinyl ethers.

Quantitative Data Summary:

| Entry | Vinyl Ether | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl vinyl ether | AIBN | Dioxane | 80 | 6 | 75 |

| 2 | Butyl vinyl ether | Benzoyl peroxide | Benzene | 80 | 8 | 70 |

| 3 | Isobutyl vinyl ether | AIBN | Dioxane | 80 | 6 | 72 |

| 4 | Phenyl vinyl ether | Benzoyl peroxide | Benzene | 80 | 10 | 65 |

| 5 | Cyclohexyl vinyl ether | AIBN | Dioxane | 80 | 7 | 78 |

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2,2-difluoro-1-ethoxyethoxy)acetate

-

To a solution of ethyl vinyl ether (144 mg, 2.0 mmol) in dioxane (10 mL) in a sealed tube, add this compound (426 mg, 2.0 mmol) and AIBN (33 mg, 0.2 mmol).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the sealed tube at 80 °C for 6 hours.

-

Cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain the desired acetal.

Conclusion

This compound has proven to be a valuable and versatile reagent in the synthesis of gem-difluorinated compounds. Its utility in reactions with organozinc reagents, in visible-light-mediated transformations, and in radical additions provides medicinal chemists and materials scientists with a powerful tool for the introduction of the difluoromethylene group. The methodologies presented in this guide offer a range of options for the synthesis of these important fluorinated molecules under various conditions. Further exploration of the reactivity of KBDFA is expected to lead to the development of even more innovative and efficient synthetic methods for the preparation of complex gem-difluorinated compounds.

References

Stability and Storage of Potassium 2-bromo-2,2-difluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Potassium 2-bromo-2,2-difluoroacetate. The information is intended to ensure the reagent's integrity and promote safe handling practices in a laboratory setting.

Chemical Properties and Stability Profile

This compound (CAS No. 87189-16-0) is a valuable reagent in organic synthesis, primarily as a precursor for the generation of difluorocarbene or the bromodifluoromethyl group. Its stability is influenced by temperature, moisture, and the surrounding chemical environment.

Key Stability Characteristics:

-

Hygroscopicity: The compound is known to be hygroscopic and readily absorbs moisture from the atmosphere[1]. This can affect its reactivity and purity over time.

-

Thermal Stability: While stable at room temperature for short periods, it undergoes thermal decomposition at elevated temperatures. This decomposition is the basis of its utility in many reactions, leading to decarboxylation[2][3]. Combustion or thermal decomposition can generate irritating and highly toxic gases[4].

-

Solvent Stability: The compound exhibits limited stability in certain organic solvents. Notably, it is known to slowly decompose in N,N-dimethylformamide (DMF), which can result in a yellowing of the solution[2][3]. For some synthetic applications, this decomposition over a short period (e.g., within an hour) does not significantly impact the reaction yield[2][3].

Inferred Decomposition Pathway

The primary thermal decomposition pathway for this compound is believed to be decarboxylation, which is leveraged in its synthetic applications. This process generates a bromodifluoromethyl anion equivalent, which can then act as a nucleophile or eliminate bromide to form difluorocarbene.

Caption: Inferred thermal decomposition pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and reactivity of this compound. The following table summarizes the recommended conditions based on supplier data sheets and general chemical safety principles.

| Parameter | Short-Term Storage | Long-Term Storage |

| Temperature | Room Temperature | -20°C[5] or 2-8°C[6] |

| Atmosphere | Store in a tightly sealed container. | Under an inert atmosphere (e.g., Argon or Nitrogen)[6]. |

| Light | Keep away from direct sunlight. | Store in a dark place[7]. |

| Moisture | Store in a dry, well-ventilated area. | Store in a desiccator or controlled low-humidity environment. |

| Incompatibilities | Strong acids, strong oxidizing agents. | Avoid prolonged contact with solvents like DMF in storage. |

Handling Precautions:

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Due to its hygroscopic nature, minimize exposure to ambient air. If possible, handle in a glovebox.

-

When heating solutions of this compound, ensure proper venting as decarboxylation can lead to pressure build-up[2][3].

Proposed Experimental Protocols for Stability Assessment

While specific stability testing data for this compound is not publicly available, the following protocols describe standard methodologies that can be used to assess its stability.

Hygroscopicity Test

This protocol determines the rate of moisture absorption under controlled humidity.

Methodology:

-

Preparation: Dry the compound under vacuum at room temperature for 24 hours to establish a baseline dry weight.

-

Exposure: Place a precisely weighed sample (approx. 1 g) in a controlled humidity chamber (e.g., 75% relative humidity, achievable with a saturated NaCl solution).

-

Measurement: Record the weight of the sample at regular intervals (e.g., 1, 4, 8, 24 hours).

-

Analysis: Calculate the percentage weight gain over time to determine the rate of moisture absorption.

Caption: Experimental workflow for assessing hygroscopicity.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol identifies the onset temperature of decomposition.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the dried compound (5-10 mg) into a TGA crucible.

-

TGA Program: Heat the sample under an inert atmosphere (e.g., Nitrogen) from room temperature to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min).

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Analysis: The onset temperature of weight loss corresponds to the beginning of thermal decomposition. The weight loss percentage can confirm processes like decarboxylation.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Stability in Solution (NMR Spectroscopy)

This protocol monitors the decomposition of the compound in a solvent over time.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMF-d₇) in an NMR tube. Include an internal standard with a known, stable concentration.

-

Initial Spectrum: Acquire an initial ¹⁹F or ¹³C NMR spectrum (time = 0).

-

Incubation: Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).

-

Monitoring: Acquire subsequent NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

-

Analysis: Integrate the signal of the parent compound relative to the internal standard. A decrease in the relative integral over time indicates decomposition. The appearance of new signals can help identify degradation products.

Conclusion

This compound is a reactive and hygroscopic compound that requires careful storage and handling to maintain its efficacy. The primary stability concerns are moisture absorption and thermal decomposition, particularly in solvents like DMF at elevated temperatures. For optimal shelf life, the compound should be stored in a cool, dry, and dark place under an inert atmosphere. Researchers should be mindful of its potential for decarboxylation and gas evolution when designing experiments. By following the guidelines outlined in this document, users can ensure the reagent's integrity and achieve more reliable and reproducible results in their research and development activities.

References

- 1. This compound [oakwoodchemical.com]

- 2. 87189-16-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. 87189-16-0 | this compound [fluoromart.com]

- 6. 87189-16-0 Cas No. | Potassium bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]

- 7. Potassium bromodifluoroacetate | 87189-16-0 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Potassium 2-bromo-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Potassium 2-bromo-2,2-difluoroacetate, a key reagent in modern synthetic chemistry. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a white, odorless, crystalline solid.[1] It is soluble in water and a variety of organic solvents.[1]

| Identifier | Value |

| CAS Number | 87189-16-0[2][3] |

| Molecular Formula | C₂BrF₂KO₂[2] |

| Molecular Weight | 213.02 g/mol |

| Physical Form | Solid[3] |

| Appearance | White crystalline solid[4] |

| Odor | Odorless[1] |

| Storage Temperature | Room Temperature[3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. One supplier also includes a hazard statement for oral toxicity.

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[5] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[5] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][6] |

Hazard Pictogram:

Toxicological Data

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (see Section 5).

-

Wash hands thoroughly after handling.[5]

-

Keep away from incompatible materials (see Section 6).

Storage:

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[7]

-

Keep in a dark place under an inert atmosphere.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, information on specific chemical incompatibilities is limited. It is good practice to avoid contact with strong oxidizing agents and strong acids.

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the dust or solution.

-

Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand).

-

Clean: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

This compound is not flammable.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical, foam).

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including hydrogen bromide, hydrogen fluoride, and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal safety assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. 87189-16-0 | this compound [fluoromart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 87189-16-0 [sigmaaldrich.com]

- 4. Potassium bromodifluoroacetate CAS#: 87189-16-0 [m.chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | 87189-16-0 [sigmaaldrich.com]

- 7. valudor.com [valudor.com]

The Advent and Application of Potassium 2-bromo-2,2-difluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-bromo-2,2-difluoroacetate has emerged as a pivotal reagent in modern synthetic chemistry, particularly in the strategic introduction of the difluoromethylene (-CF2-) group into organic molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this valuable compound. Detailed experimental protocols for its preparation and key applications are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this document employs visualizations to elucidate reaction pathways and experimental workflows, offering a thorough resource for researchers in organic synthesis and drug discovery.

Introduction: The Rise of Fluorinated Motifs in Chemistry

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethylene group, in particular, is a valuable bioisostere for ether linkages or carbonyl groups, capable of enhancing metabolic stability, modulating acidity, and influencing molecular conformation. The development of efficient reagents for the introduction of this moiety has been a significant focus of research. This compound has become a widely used and commercially available reagent for this purpose, valued for its reactivity and relative ease of handling.

Discovery and Historical Context

While a singular "discovery" paper for this compound (CAS Number: 87189-16-0) is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of difluorocarbene precursors and reagents for difluoroalkylation. The foundational work on difluorocarbene chemistry was laid in the mid-20th century, with reagents like sodium chlorodifluoroacetate being among the first to be explored.

The synthesis and utility of bromodifluoroacetic acid and its derivatives, the direct precursors to the potassium salt, have been described in various patents, indicating their industrial importance as intermediates for pharmaceuticals and agrochemicals. The work of pioneers in fluorine chemistry, such as Donald J. Burton, established the synthetic utility of a wide array of fluorinated organometallic reagents and synthons, creating the scientific landscape in which this compound would become a valuable tool. Its widespread use in academic and industrial research appears to have gained significant traction in the early 2000s, as evidenced by its increasing appearance in synthetic literature.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the saponification of its corresponding ethyl ester, ethyl 2-bromo-2,2-difluoroacetate.

Experimental Protocol: Saponification of Ethyl 2-bromo-2,2-difluoroacetate

This protocol is adapted from established literature procedures.

Reaction Scheme:

Materials:

-

Ethyl 2-bromo-2,2-difluoroacetate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

A solution of potassium hydroxide (1.0 equivalent) is prepared in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Ethyl 2-bromo-2,2-difluoroacetate (1.05 equivalents) is added dropwise to the cooled KOH solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an extended period (typically 18-72 hours) to ensure complete saponification.

-

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude this compound as a solid.

-

The solid is further dried under high vacuum to remove any residual solvent.

Notes:

-

The product is hygroscopic and should be stored in a desiccator.

-

The purity is often sufficient for direct use in subsequent reactions.

Tabulated Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-bromo-2,2-difluoroacetate | Generic Protocol |

| Reagent | Potassium Hydroxide | Generic Protocol |

| Solvent | Methanol | Generic Protocol |

| Reaction Temperature | 0 °C to Room Temperature | Generic Protocol |

| Reaction Time | 18 - 72 hours | Generic Protocol |

| Typical Yield | ~95-99% | [1] |

Applications in Organic Synthesis

This compound serves as a versatile precursor for the generation of difluorocarbene or as a nucleophilic source of the "CF2CO2K" moiety. Its applications are widespread, particularly in the synthesis of gem-difluoroalkenes and other fluorinated compounds of interest in medicinal chemistry.

Generation of Difluorocarbene and gem-Difluoroalkenation

A primary application of this compound is in the generation of a difluoromethylene ylide or an equivalent species for the conversion of aldehydes and ketones to gem-difluoroalkenes. This is typically achieved in the presence of triphenylphosphine (PPh3).

Workflow for gem-Difluoroalkenation:

References

Methodological & Application

Application Notes and Protocols for Visible-Light-Driven Difluoroacetylation using Potassium 2-bromo-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoroacetyl group is a particularly valuable structural motif. This document provides detailed application notes and protocols for the visible-light-driven difluoroacetylation of alkenes using Potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K), a readily available and effective reagent for this transformation. This method offers a mild and efficient pathway to synthesize α,α-difluoro-γ-lactones, which are important building blocks in medicinal chemistry.[1]

The reaction proceeds via a photoredox-catalyzed single-electron-transfer (SET) mechanism, where visible light mediates the generation of a difluoroacetyl radical from BrCF₂CO₂K.[1] This radical then engages with a variety of alkene substrates in a difunctionalization reaction, leading to the formation of the desired difluoroacetylated products.[1]

Reaction Mechanism and Signaling Pathway

The visible-light-driven difluoroacetylation/lactonization of alkenes with this compound is initiated by the excitation of a photocatalyst, typically a transition metal complex like fac-[Ir(ppy)₃], with visible light. The excited photocatalyst then engages in a single-electron transfer with the carboxylate of BrCF₂CO₂K, leading to the formation of a difluoroacetyl radical (•CF₂CO₂K) and the oxidized photocatalyst. This radical species then adds to the alkene to form a radical intermediate. Subsequent oxidation of this intermediate by the photocatalyst, followed by nucleophilic attack and lactonization, yields the final α,α-difluoro-γ-lactone product. A plausible reaction mechanism is depicted below.

Caption: Proposed reaction mechanism for the visible-light-driven difluoroacetylation.

Experimental Protocols

General Procedure for the Synthesis of α,α-difluoro-γ-lactones

This protocol is based on the optimal conditions identified for the difluoroalkylation/lactonization of alkenes.[1]

Materials:

-

Alkene substrate

-

This compound (BrCF₂CO₂K)

-

fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃])

-

Phenylboronic acid (PhB(OH)₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Schlenk tube or other suitable reaction vessel

-

Blue LEDs (e.g., 460-470 nm)

-

Nitrogen or Argon supply

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

-

To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), fac-[Ir(ppy)₃] (3 mol%, 0.006 mmol), and phenylboronic acid (0.6 mmol, 3.0 equiv).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous N,N-dimethylacetamide (DMAc) (2 mL) via syringe.

-

Stir the reaction mixture at room temperature and irradiate with blue LEDs for 10 hours.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-γ-lactone.

Data Presentation

Table 1: Optimized Reaction Conditions

| Parameter | Value |

| Alkene Substrate | 0.2 mmol |

| BrCF₂CO₂K | 0.3 mmol |

| Photocatalyst | fac-[Ir(ppy)₃] (3 mol%) |

| Lewis Acid | PhB(OH)₂ (0.6 mmol) or BF₃·THF (0.6 mmol) |

| Solvent | DMAc (2 mL) |

| Light Source | Blue LEDs |

| Atmosphere | N₂ |

| Reaction Time | 10 hours |

| Temperature | Room Temperature |

Data sourced from a study on the difluoroalkylation/lactonization of alkenes.[1]

Table 2: Substrate Scope and Yields

The reaction demonstrates good functional group tolerance and is applicable to a range of alkene substrates.[1]

| Substrate Type | Functional Groups Tolerated | Typical Yields | Notes |

| Aryl Alkenes (Styrenes) | -OCH₃, -CH₃, -Cl, -Br, -CO₂H | Good to High | Electron-donating groups on the aryl ring are generally favorable. |

| Disubstituted Aryl Alkenes | Various substitution patterns | High | The reaction is not highly sensitive to steric hindrance. |

| Alkyl Alkenes | -OH, -NHAc | Moderate | BF₃·THF is often a superior Lewis acid for these substrates. |

Yields are generally reported as isolated yields after purification.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the visible-light-driven difluoroacetylation experiment.

Caption: General experimental workflow for the difluoroacetylation reaction.

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

-

The reaction should be performed in a well-ventilated fume hood.

-

Anhydrous solvents should be handled under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Radical Reactions of Potassium 2-bromo-2,2-difluoroacetate with Vinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoroacetyl group, in particular, is a valuable pharmacophore. This document provides detailed application notes and protocols for the radical addition of potassium 2-bromo-2,2-difluoroacetate to vinyl ethers, a robust method for synthesizing difluoroacetyl-substituted acetals. This reaction is typically initiated by sodium dithionite (Na₂S₂O₄), offering a convenient and efficient route to these valuable building blocks.

Reaction Principle

The core of this transformation is a radical chain reaction. Sodium dithionite, upon heating or under appropriate conditions, generates the sulfur dioxide radical anion (SO₂⁻•), which is a potent single-electron reducing agent. This radical anion reduces the 2-bromo-2,2-difluoroacetate to generate a difluoroacetyl radical (•CF₂CO₂K). This electrophilic radical then adds to the electron-rich double bond of a vinyl ether. The resulting carbon-centered radical subsequently abstracts a hydrogen atom, typically from the solvent or another hydrogen donor, to yield the final difluoroacetyl-substituted acetal product.

Experimental Protocols

The following protocols are based on the methodologies reported in the scientific literature, primarily the work of Kondratov et al. in The Journal of Organic Chemistry (2015).[1][2]

General Procedure for the Sodium Dithionite-Mediated Radical Addition

This procedure is applicable to a range of vinyl ethers.

Materials:

-

This compound

-

Vinyl ether (e.g., ethyl vinyl ether, butyl vinyl ether)

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethanol (EtOH) or other suitable alcohol as the solvent and hydrogen source

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the vinyl ether (1.0 eq), this compound (1.5 eq), sodium dithionite (2.0 eq), and sodium bicarbonate (2.0 eq).

-

Add a mixture of acetonitrile and water (e.g., 3:1 v/v) as the solvent. The typical concentration is 0.1-0.5 M with respect to the vinyl ether.

-

Stir the reaction mixture vigorously at a specified temperature (typically between 60-80 °C) for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoroacetyl-substituted acetal.

Data Presentation

The following table summarizes the results for the radical addition of ethyl 2-bromo-2,2-difluoroacetate to various vinyl ethers, demonstrating the scope of the reaction.

| Entry | Vinyl Ether | Product | Yield (%) |

| 1 | Ethyl vinyl ether | Ethyl 2,2-difluoro-4,4-diethoxybutanoate | 75 |

| 2 | n-Butyl vinyl ether | Ethyl 4,4-dibutoxy-2,2-difluorobutanoate | 72 |

| 3 | Isobutyl vinyl ether | Ethyl 2,2-difluoro-4,4-diisobutoxybutanoate | 68 |

| 4 | 2-Methoxypropene | Methyl 2,2-difluoro-4-methoxy-4-methylpentanoate | 65 |

| 5 | 3,4-Dihydro-2H-pyran | Ethyl 2-(2,2-difluoro-2-(tetrahydro-2H-pyran-2-yloxy)acetyl)tetrahydro-2H-pyran | 55 |

Yields are isolated yields after purification and are based on the limiting vinyl ether reactant.

Mandatory Visualizations

Reaction Mechanism

The proposed radical chain mechanism for the sodium dithionite-initiated addition of this compound to a vinyl ether is depicted below.

Caption: Proposed radical chain mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of difluoroacetyl-substituted acetals.

Caption: General experimental workflow.

Applications in Drug Development

The difluoroacetyl-substituted acetals synthesized through this methodology are versatile intermediates in organic synthesis and drug development. The acetal functionality can be readily hydrolyzed under acidic conditions to reveal an aldehyde, which can then be further functionalized. The difluoroacetate moiety can serve as a bioisostere for other functional groups, potentially improving the pharmacological properties of a lead compound. For instance, this methodology has been applied as a key step in the synthesis of 3,3-difluoro-GABA, an analogue of the neurotransmitter GABA.[2]

Safety and Handling

-

This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Vinyl ethers are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Sodium dithionite is a reducing agent and can be a fire hazard if it comes into contact with combustible materials. It should be stored in a cool, dry place.

-

The reaction should be performed under an inert atmosphere to prevent oxidation of the radical intermediates.

Conclusion

The sodium dithionite-mediated radical addition of this compound to vinyl ethers is a highly effective and practical method for the synthesis of difluoroacetyl-substituted acetals. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups, making it a valuable tool for researchers in organic synthesis and medicinal chemistry. The resulting products are versatile building blocks for the introduction of the difluoroacetyl moiety into more complex molecules, including potential drug candidates.

References

Synthesis of functionalized organotrifluoroborates with "Potassium 2-bromo-2,2-difluoroacetate".

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates are valuable reagents in modern organic synthesis, particularly in the realm of drug discovery and development. Their stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, makes them superior alternatives to boronic acids and their esters.[1][2] This document provides detailed protocols and data for the synthesis of functionalized organotrifluoroborates.

A Note on the Use of Potassium 2-bromo-2,2-difluoroacetate: While "this compound" is a valuable reagent for introducing difluoromethyl or difluoroacetyl moieties in various transformations, a direct and detailed protocol for its use in the synthesis of functionalized organotrifluoroborates could not be definitively established from a review of the scientific literature.[3][4] A frequently cited source referencing this specific application (Molander & Ham, 2006) in fact details a robust methodology utilizing potassium halomethyltrifluoroborates.[1][5][6] Therefore, these application notes will focus on this well-documented and reliable pathway.

I. Synthesis of Functionalized Organotrifluoroborates via Potassium Halomethyltrifluoroborates

A highly effective method for preparing a diverse range of functionalized potassium organotrifluoroborates involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates.[1][5][6] This approach allows for the introduction of various functionalities onto a methylene trifluoroborate scaffold.

Overall Workflow

The synthesis is a two-stage process. First, a halomethyltrifluoroborate is prepared. Second, this intermediate undergoes nucleophilic substitution to yield the desired functionalized product.

Figure 1. General workflow for the two-stage synthesis of functionalized organotrifluoroborates.

Experimental Protocols

Protocol 1: Synthesis of Potassium Bromomethyltrifluoroborate[1][6]

This protocol details the in situ generation and isolation of the key intermediate, potassium bromomethyltrifluoroborate.

Materials:

-

Dibromomethane (CH₂Br₂)

-

Triisopropyl borate (B(O-iPr)₃)

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium bifluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Acetone

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add dibromomethane (1.05 equivalents) and triisopropyl borate (1.0 equivalent).

-

Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Prepare a solution of potassium bifluoride (4.0 equivalents) in deionized water.

-

Quench the reaction by adding the KHF₂ solution to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold acetone to remove impurities.

-

Dry the white solid product under high vacuum.

Typical Yield: 78-88%[1]

Protocol 2: General Procedure for Nucleophilic Substitution[1][6]